Cas no 201595-58-6 (Vanillin-13C6)

Vanillin-13C6 化学的及び物理的性質
名前と識別子
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- Vanillin -13C6
- Vanillin
- 4-hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-m-anisaldehyde-13C6
- Lioxin-13C6
- p-Vanillin-13C6
- Rhovanil-13C6
- Vanillaldehyde-13C6
- Vanillic Aldehyde-13C6
- Vanillin-13C6
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計算された属性
- せいみつぶんしりょう: 158.06700
じっけんとくせい
- PSA: 46.53000
- LogP: 1.21330
Vanillin-13C6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | V097503-1mg |
Vanillin-13C6 |
201595-58-6 | 1mg |
$ 334.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213147A-10mg |
Vanillin-13C6, |
201595-58-6 | 10mg |
¥27376.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213147-1 mg |
Vanillin-13C6, |
201595-58-6 | 1mg |
¥3,685.00 | 2023-07-10 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B72279-1mg |
Vanillin-13C6 |
201595-58-6 | , | 1mg |
¥5100.00 | 2022-05-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-213147A-10 mg |
Vanillin-13C6, |
201595-58-6 | 10mg |
¥27,376.00 | 2023-07-10 | ||
BAI LING WEI Technology Co., Ltd. | V097503-10mg |
Vanillin-13C6 |
201595-58-6 | 10mg |
¥ 30520 | 2022-05-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213147-1mg |
Vanillin-13C6, |
201595-58-6 | 1mg |
¥3685.00 | 2023-09-05 | ||
A2B Chem LLC | AB10629-1mg |
Benzaldehyde-1,2,3,4,5,6-13C6, 4-hydroxy-3-methoxy- (9CI) |
201595-58-6 | 1mg |
$870.00 | 2024-04-20 | ||
A2B Chem LLC | AB10629-10mg |
Benzaldehyde-1,2,3,4,5,6-13C6, 4-hydroxy-3-methoxy- (9CI) |
201595-58-6 | 10mg |
$2478.00 | 2024-01-01 | ||
TRC | V097503-10mg |
Vanillin-13C6 |
201595-58-6 | 10mg |
$ 2619.00 | 2023-09-05 |
Vanillin-13C6 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Vanillin-13C6に関する追加情報
Vanillin-13C6: A Comprehensive Overview
Vanillin-13C6, also known by its CAS number 201595-58-6, is a highly specialized compound that has garnered significant attention in various scientific and industrial fields. This compound is a derivative of vanillin, a naturally occurring aromatic aldehyde commonly associated with the flavor and fragrance industry. The 13C6 designation indicates that six of the carbon atoms in the molecule have been replaced with carbon-13 isotopes, making it a valuable tool in isotopic labeling studies.
The structural formula of vanillin-13C6 is identical to that of regular vanillin, with the exception of the isotopic substitution. This substitution does not alter the chemical properties of the compound but provides a unique tracer for use in metabolic studies, pharmacokinetic analyses, and environmental fate assessments. Recent advancements in mass spectrometry have further enhanced the utility of vanillin-13C6, enabling researchers to track its movement through biological systems with unprecedented precision.
In the food industry, vanillin is widely used as a flavoring agent due to its distinctive aroma and taste. The introduction of vanillin-13C6 has opened new avenues for studying flavor perception and bioavailability. For instance, researchers have employed this compound to investigate how different food matrices affect the release and absorption of vanillin in the human body. These studies are particularly relevant in the development of functional foods and nutraceuticals.
The fragrance industry has also benefited from the use of vanillin-13C6. By incorporating this compound into perfumes and cosmetics, manufacturers can assess its stability under various environmental conditions, such as temperature and humidity fluctuations. Recent research has focused on optimizing the synthesis pathways for vanillin-13C6 to ensure cost-effective production while maintaining high purity standards.
In the pharmaceutical sector, vanillin-13C6 serves as a valuable tool for drug metabolism studies. Its isotopic labeling allows researchers to trace the conversion of drugs into metabolites within living organisms, providing critical insights into pharmacokinetics and toxicity profiles. A groundbreaking study published in 2023 demonstrated how vanillin-13C6 could be used to monitor the biotransformation of complex molecules in real-time, significantly advancing drug discovery processes.
Environmental scientists have also recognized the potential of vanillin-13C6 in studying pollutant degradation pathways. By introducing this compound into contaminated soil or water samples, researchers can evaluate the effectiveness of bioremediation techniques and microbial degradation processes. This application aligns with global efforts to develop sustainable solutions for environmental cleanup.
The synthesis of vanillin-13C6 typically involves multi-step chemical reactions, including oxidation and condensation processes. Recent innovations in green chemistry have led to more eco-friendly methods for producing this compound, reducing waste and energy consumption during manufacturing.
In conclusion, Vanillin-13C6 (CAS No. 201595-58-6) is a versatile compound with applications spanning multiple disciplines. Its role as an isotopic tracer has revolutionized research methodologies across industries, from food science to environmental studies. As technology continues to evolve, we can expect even more innovative uses for this remarkable compound.
201595-58-6 (Vanillin-13C6) 関連製品
- 621-59-0(Isovanillin)
- 120-25-2(4-Ethoxy-3-methoxybenzaldehyde)
- 134-96-3(Syringaldehyde)
- 591-31-1(3-Methoxybenzaldehyde)
- 120-14-9(Veratraldehyde)
- 121-33-5(Vanillin)
- 1131-52-8(3-Ethoxy-4-methoxybenzaldehyde)
- 86-81-7(3,4,5-Trimethoxybenzaldehyde)
- 3934-87-0(3,4-Dihydroxy-5-methoxybenzaldehyde)
- 121-32-4(Ethylvanillin)



